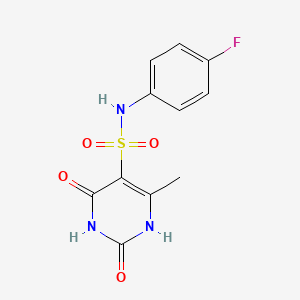

N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

説明

Compound Identifier: D668-0250 (ChemDiv)

Molecular Formula: C₁₁H₁₀FN₃O₄S

Molecular Weight: 299.28 g/mol

IUPAC Name: N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

This sulfonamide-pyrimidine hybrid features a fluorophenyl group at the sulfonamide nitrogen, a hydroxyl group at position 2, and a methyl substituent at position 4 of the pyrimidine ring. Key physicochemical properties include:

- logP: 0.057 (lipophilicity index)

- Hydrogen Bond Donors/Acceptors: 3/8

- Polar Surface Area (PSA): 92.67 Ų

- Water Solubility (LogSw): -2.26 (poor aqueous solubility)

- Rotatable Bonds: 3

特性

分子式 |

C11H10FN3O4S |

|---|---|

分子量 |

299.28 g/mol |

IUPAC名 |

N-(4-fluorophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C11H10FN3O4S/c1-6-9(10(16)14-11(17)13-6)20(18,19)15-8-4-2-7(12)3-5-8/h2-5,15H,1H3,(H2,13,14,16,17) |

InChIキー |

LEMKIENZHRTKEJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a sulfonamide derivative under acidic or basic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

科学的研究の応用

N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

作用機序

The mechanism of action of N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Related Compounds

Halogen-Substituted Analogues

Key Insight :

The position and size of halogen substituents (F, Cl, Br, I) on aromatic rings often influence bioactivity through electronic effects (e.g., electronegativity) rather than steric bulk.

- Example 1: In a series of N-substituted maleimides (e.g., N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) vs.

Comparison Table :

| Compound ID | Substituent (R) | Molecular Weight | logP | Key Biological Note |

|---|---|---|---|---|

| D668-0250 | 4-Fluorophenyl | 299.28 | 0.057 | High PSA (92.67 Ų) |

| N-(4-Chlorophenyl)maleimide | 4-Chlorophenyl | 247.67 | N/A | IC₅₀ = 7.24 μM (MGL inhibition) |

| N-(4-Iodophenyl)maleimide | 4-Iodophenyl | 345.11 | N/A | IC₅₀ = 4.34 μM (MGL inhibition) |

Pyrimidine-Based Sulfonamides

Key Insight :

Substituents on the pyrimidine ring and sulfonamide nitrogen modulate solubility, target affinity, and metabolic stability.

- Example 1: N-(2,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (D668-0239) Molecular Weight: 309.34 g/mol logP: Not reported, but methyl groups likely increase lipophilicity vs. D668-0250.

Example 2 : 2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Comparison Table :

Fluorophenyl vs. Methoxyphenyl Derivatives

Key Insight :

Electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., fluoro) groups influence molecular conformation and intermolecular interactions.

- Example: N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Structural Note: Intramolecular N–H⋯N hydrogen bonding stabilizes the pyrimidine ring conformation, with dihedral angles between substituents ranging from 12.0° to 86.1° . Contrast with D668-0250: The methoxy group in this compound enhances hydrogen-bond acceptor capacity, while D668-0250’s sulfonamide group provides stronger acidity (pKa = 0.47) for ionic interactions.

生物活性

N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions that lead to the formation of the pyrimidine core. The introduction of the 4-fluorophenyl group and the sulfonamide moiety are crucial for enhancing biological activity.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit inhibitory effects on HIV integrase, an enzyme critical for viral replication. A study demonstrated that certain derivatives could inhibit the strand transfer reaction in vitro, with some compounds showing an IC50 value as low as 0.65 µM . However, these compounds did not demonstrate significant antiviral activity in cell culture assays, suggesting limitations in their effectiveness as anti-HIV agents.

Antimicrobial Activity

The antimicrobial potential of N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has been explored against various bacterial strains. Preliminary findings suggest moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM . The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production.

The biological activity of N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can be attributed to its structural features:

- Pyrimidine Core : The dihydropyrimidine structure is known for its ability to interact with various biological targets.

- Fluorophenyl Group : The presence of the fluorinated phenyl ring enhances lipophilicity and may improve binding affinity to target enzymes.

- Hydroxy and Sulfonamide Groups : These functional groups contribute to hydrogen bonding interactions, which are critical for biological activity.

Case Studies

Several studies have been conducted to evaluate the biological properties of this compound:

- HIV Integrase Inhibition : A specific study focused on synthesizing derivatives for evaluating their inhibitory effects on HIV integrase. The most active derivative showed promising results in isolated enzyme assays but failed to translate into effective antiviral activity in cell cultures .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against various pathogens, revealing that certain derivatives exhibited significant antibacterial properties against Staphylococcus aureus and Enterococcus faecalis .

Data Summary

| Property | Value |

|---|---|

| IC50 (HIV Integrase) | 0.65 µM |

| MIC (Gram-positive bacteria) | 15.625 - 62.5 μM |

| Structural Features | Pyrimidine core, Fluorophenyl group, Hydroxy and Sulfonamide groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。